3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Overview
Description
3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a benzo[d]oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation and basic catalysts such as potassium t-butoxide to facilitate the cyclization of intermediate compounds . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and potassium t-butoxide as a base . The reactions are often carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and furan derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
What sets 3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-2-oxo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-19-13-9-12(5-7-14(13)24-17(19)20)26(21,22)18-10-11-4-6-15(23-11)16-3-2-8-25-16/h2-9,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMANRRKVVVDCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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